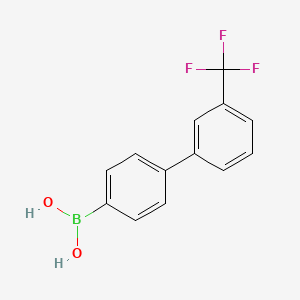

3'-Trifluoromethylbiphenyl-4-boronic acid

Description

Historical Context of Boronic Acid Chemistry and Fluorination

The journey of boronic acid chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. ontosight.aiunimelb.edu.aulibretexts.org For many years, these compounds were regarded as chemical curiosities. However, their status was transformed with the development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. mdpi.com The stability, low toxicity, and versatile reactivity of boronic acids made them ideal partners in this reaction, which is now one of the most widely used transformations in academic and industrial laboratories. mdpi.comorganic-chemistry.org The significance of this chemistry was formally recognized with the 2010 Nobel Prize in Chemistry. The entry of boronic acids into the pharmaceutical landscape was marked by the FDA approval of Bortezomib in 2003, the first boronic acid-containing drug, which sparked immense interest in these compounds for medicinal applications. organic-chemistry.org

The field of fluorination has followed a similar trajectory of escalating importance. While the first fluorinated organic compounds were synthesized in the 19th century, the mid-20th century saw a surge in the development of fluorination techniques. researchgate.net Initially, methods often involved harsh and hazardous reagents. chemicalbook.com Over time, a paradigm shift occurred, leading to the development of milder, more selective reagents and metal-mediated techniques for the precise introduction of fluorine into complex molecules. chemicalbook.comontosight.ai The deliberate use of fluorine in drug design has grown exponentially; by 2011, approximately 25% of all pharmaceuticals contained at least one fluorine atom, a testament to its ability to modulate key molecular properties. chemicalbook.comchemicalbook.com

Significance of Trifluoromethylated Biphenyl (B1667301) Scaffolds in Chemical Research

The trifluoromethyl (CF₃) group is one of the most important fluorine-containing motifs used in chemical research. gre.ac.uk Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical properties of a parent molecule. gre.ac.uknih.gov In medicinal chemistry, the CF₃ group is often introduced to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. gre.ac.uknih.gov It is frequently used as a bioisostere for other groups, such as a chlorine or methyl group, to fine-tune a molecule's properties or to block metabolic oxidation at a specific site.

When the trifluoromethyl group is incorporated into a biphenyl scaffold, the resulting structure becomes a "privileged scaffold" in drug discovery. Biphenyls provide a rigid, well-defined three-dimensional structure that can effectively present substituents for interaction with biological targets. This core is found in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The combination of the biphenyl framework with the trifluoromethyl group creates a versatile building block for the development of novel therapeutics and advanced materials.

Properties

IUPAC Name |

[4-[3-(trifluoromethyl)phenyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O2/c15-13(16,17)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(18)19/h1-8,18-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGSHGQGXTXEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Concluding Remarks

3'-Trifluoromethylbiphenyl-4-boronic acid exemplifies the synergy between boronic acid chemistry and organofluorine chemistry. It stands as a specialized yet powerful reagent for organic synthesis, providing a reliable method for incorporating the structurally significant 3'-(trifluoromethyl)biphenyl scaffold into a wide range of target molecules. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction ensures its continued relevance in the pursuit of novel pharmaceuticals and advanced functional materials.

Advanced Applications in Complex Molecular Architecture and Methodology Development

Construction of Highly Substituted Biphenyl (B1667301) Architectures

The biphenyl moiety is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials. gre.ac.uk The construction of highly substituted biphenyls, particularly those with specific functionalization patterns, is a key objective in organic synthesis. 3'-Trifluoromethylbiphenyl-4-boronic acid serves as a critical precursor for this purpose, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. tcichemicals.com

This reaction allows for the precise and efficient formation of a carbon-carbon bond between the boronic acid-bearing carbon of the biphenyl unit and an aryl halide or triflate partner. The presence of the trifluoromethyl group on one of the phenyl rings introduces significant electronic asymmetry, which can be exploited to create complex, non-symmetrical biaryl systems. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and broad functional group tolerance, making it suitable for late-stage functionalization in the synthesis of complex molecules. nih.gov

Research into the coupling of electron-poor substrates, such as those containing trifluoromethyl groups, has demonstrated that while these reactions are highly effective, they can sometimes be complicated by side reactions like protodeboronation under basic conditions. nih.gov Optimization of reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields. For instance, the use of specialized phosphine (B1218219) ligands can facilitate the coupling of sterically hindered or electronically challenging partners. beilstein-journals.org By employing this compound, chemists can introduce the entire trifluoromethyl-biphenyl unit into a target molecule, rapidly building molecular complexity and creating highly substituted, sterically demanding architectures.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | nih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | nih.gov |

| Solvent | Toluene/Water, Dioxane/Water, DMF | nih.govbeilstein-journals.org |

| Coupling Partner | Aryl Halides (I, Br, Cl), Aryl Triflates | tcichemicals.com |

Role as a Versatile Building Block in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Aryl boronic acids have been established as valuable components in a variety of MCRs.

This compound can function as the aryl source in these reactions, enabling the direct incorporation of the 3'-trifluoromethylbiphenyl scaffold into complex heterocyclic and acyclic structures. For example, in the Povarov-type reaction, an aromatic amine, an aldehyde, and a dienophile react to form tetrahydroquinolines; boronic acid-containing precursors can be utilized in such sequences. nih.gov Similarly, palladium-catalyzed three-component reactions involving aryl boronic acids (or their trifluoroborate salts), aldehydes, and sulfonamides have been developed to produce enantioenriched α-arylglycine derivatives, which are important chiral building blocks. chemrxiv.org

Another innovative approach involves the trifluoromethyl-radical-induced three-component coupling of boronic esters with furans, showcasing the utility of boronic acid derivatives in radical-mediated MCRs. nih.gov The ability to use this compound in these varied MCRs underscores its versatility, allowing for the efficient synthesis of diverse and complex molecular libraries for applications in drug discovery and materials science. rsc.org

Design and Synthesis of Organometallic Reagents and Ligands Utilizing Boronic Acid Moieties

While boronic acids are most commonly employed as substrates in cross-coupling reactions, their boron center can also be chemically modified to generate other useful organometallic and organoboron reagents. The boronic acid moiety, -B(OH)₂, can be converted into borinic acids [R₂B(OH)] or their esters through reaction with organometallic reagents. nih.gov These transformations open pathways to new classes of reagents with altered reactivity and Lewis acidity.

The synthesis of diarylborinic acids, for instance, can be achieved by the controlled addition of two equivalents of an organolithium or Grignard reagent to a trialkoxyborane, though careful control is needed to prevent over-addition. nih.gov Alternatively, the boronic acid group of this compound can be transformed into other functional groups, which then serve as handles for ligand synthesis. For example, the C-B bond can be converted to a C-Br bond using reagents like sodium bromide and chloramine-T. organic-chemistry.org This bromide can then be used in subsequent reactions, such as lithiation followed by quenching with a chlorophosphine, to synthesize phosphine ligands. Such ligands, bearing the bulky and electronically distinct 3'-trifluoromethylbiphenyl group, could find applications in catalysis by influencing the steric and electronic environment of a metal center.

Regioselective and Chemoselective Synthetic Strategies

The development of synthetic strategies that control regioselectivity (where a reaction occurs on a molecule) and chemoselectivity (which functional group reacts) is fundamental to modern organic chemistry. The boronic acid group and the trifluoromethyl substituent in this compound can both be exploited to direct the outcomes of chemical transformations.

The boronic acid moiety can act as a directing group in electrophilic aromatic substitution. For instance, studies on the Rieche formylation of methoxyphenyl boronic acids have shown that the boronic acid group can direct the regioselective introduction of a formyl group onto the aromatic ring. uniroma1.it In the case of this compound, this principle could be applied to selectively functionalize the boronic acid-bearing ring over the trifluoromethyl-substituted ring.

Conversely, the strong electron-withdrawing nature of the CF₃ group deactivates its host ring towards electrophilic attack, providing an orthogonal strategy for regioselective functionalization. In cross-coupling reactions involving substrates with multiple reactive sites, such as polyhalogenated aromatics, the choice of catalyst and conditions can lead to highly regioselective substitution, as demonstrated in the controlled arylation of 3,4,5-tribromo-2,6-dimethylpyridine. beilstein-journals.org Furthermore, chemoselective strategies can differentiate between various boron species in a reaction mixture, enabling controlled, iterative cross-coupling reactions where one boronic ester is selectively transformed in the presence of another. strath.ac.uk

Functionalization of Graphitic Materials with Aryl Radicals from Boronic Acids

The modification of graphitic materials, such as graphene and multi-layer graphitic materials (MLG), is a burgeoning field aimed at tuning their electronic and physical properties for advanced applications. Covalent functionalization with organic moieties is a powerful method to achieve this. While diazonium salts have been widely used as precursors for aryl radicals to graft onto graphitic surfaces, they can be hazardous and unstable. rsc.org

A safer and more convenient alternative has been developed using aryl boronic acids as radical precursors. rsc.orgrsc.org Under oxidative conditions (e.g., using an Ag(I)/persulfate system), the carbon-boron bond of an aryl boronic acid can be cleaved to generate a highly reactive aryl radical. rsc.org This radical can then covalently bond to the sp²-hybridized carbon lattice of the graphitic material.

A study utilizing the closely related compound, 4-(trifluoromethyl)phenyl boronic acid, successfully demonstrated this strategy for the functionalization of MLG. rsc.org Characterization of the resulting material (Arf-MLG) provided clear evidence of covalent modification.

| Technique | Observation | Conclusion |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Appearance of a fluorine (F1s) signal at ~688.5 eV. Absence of a boron (B1s) signal. | Successful covalent attachment of the trifluoromethylphenyl group and not just physisorption of the starting boronic acid. rsc.org |

| Raman Spectroscopy | Increase in the D/G band intensity ratio after functionalization. | Indicates an increase in sp³-hybridized carbon atoms, consistent with the formation of covalent bonds to the graphitic lattice. rsc.org |

This methodology is directly applicable to this compound, which would serve as a precursor for the 3'-trifluoromethylbiphenyl radical. Grafting this larger, functionalized biphenyl unit onto graphitic surfaces could significantly alter their properties, potentially creating new materials for use in electronics, sensors, or composites. This approach highlights the expanding utility of boronic acids beyond traditional cross-coupling, establishing them as valuable sources of radicals for materials science. nih.govmaastrichtuniversity.nl

Computational and Theoretical Studies on Trifluoromethylated Arylboronic Acids

Electronic Structure Analysis and Conformational Landscapes

The three-dimensional structure and electron distribution of an arylboronic acid are fundamental to its reactivity. Computational studies on trifluoromethyl-substituted phenylboronic acids reveal key structural features. In the solid state, these molecules typically form hydrogen-bonded dimers, adopting a syn-anti conformation. researchgate.net This arrangement involves strong intermolecular hydrogen bonds between the hydroxyl groups of two separate boronic acid molecules.

The conformational landscape of 3'-Trifluoromethylbiphenyl-4-boronic acid is primarily defined by the rotation around two key single bonds: the C-C bond connecting the two phenyl rings and the C-B bond linking the boronic acid group to the biphenyl (B1667301) system.

Biphenyl Torsion: The dihedral angle between the two aromatic rings is influenced by the steric bulk of the trifluoromethyl group. Quantum chemical calculations, such as Density Functional Theory (DFT), can map the potential energy surface to identify the most stable rotational conformers, which typically involve a non-planar arrangement to minimize steric hindrance.

C-B Bond Rotation: The boronic acid group, -B(OH)₂, can rotate relative to the phenyl ring. The two main conformers are one where the B-O bonds are roughly coplanar with the ring and one where they are perpendicular. The planar conformation is often favored due to electronic effects, though crystal packing and intermolecular interactions can influence the final observed structure. researchgate.net

The trifluoromethyl (-CF₃) group does not typically participate in hydrogen bonding as an acceptor. researchgate.net Its primary influence is electronic, acting as a strong electron-withdrawing group, and steric, affecting the preferred molecular conformation.

Quantum Chemical Calculations for Mechanistic Insights (e.g., DFT studies of transmetalation, Lewis acidity)

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms and intrinsic molecular properties like Lewis acidity.

Lewis Acidity: Boronic acids function as Lewis acids due to the empty p-orbital on the boron atom. nih.gov The introduction of a strong electron-withdrawing group like -CF₃ is expected to increase the Lewis acidity by pulling electron density away from the boron center, making it more electrophilic. This is reflected in the acidity of the compound. For instance, the pKa value of 3-(trifluoromethyl)phenylboronic acid is lower (more acidic) than that of unsubstituted phenylboronic acid. researchgate.net

Computational studies can quantify this effect by calculating the energy change upon complexation with a Lewis base. Furthermore, these calculations reveal that while the intrinsic gas-phase acidity is increased by the -CF₃ group, solvation effects play a crucial role. nih.govsemanticscholar.org The stabilization of the resulting anionic boronate form by solvent molecules can significantly modulate the observed acidity in solution. nih.gov

Transmetalation: In transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling, transmetalation is a key mechanistic step where the aryl group is transferred from the boron atom to the metal catalyst. DFT studies on related systems have been used to model the transition states and intermediates of this process. researchgate.net These calculations can help determine the activation energy barriers and understand how substituents like the -CF₃ group on the aryl ring influence the reaction rate. The electron-withdrawing nature of the trifluoromethyl group can affect the polarization of the C-B bond and the stability of intermediates, thereby impacting the kinetics of the transmetalation step.

Thermodynamics and Kinetics of Boroxine Formation

Arylboronic acids can undergo a reversible dehydration reaction to form a six-membered cyclotrimeric anhydride (B1165640) known as a boroxine.

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

Computational and experimental studies on various arylboronic acids have provided a detailed thermodynamic profile for this equilibrium. nih.goveckerd.eduresearchgate.net

Electronic Effects: The position of the equilibrium is strongly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to favor the formation of the boroxine. clockss.orgsemanticscholar.org Conversely, strong electron-withdrawing groups, such as the trifluoromethyl group in this compound, accelerate the hydrolysis of boroxines (the reverse reaction). clockss.org This means that the equilibrium for this compound will lie more towards the monomeric boronic acid form compared to its non-fluorinated analogues.

Below is a table of thermodynamic parameters for the formation of triphenylboroxine in CDCl₃, illustrating the general principles.

| Parameter | Value | Reference |

| ΔH | 14.3 kJ mol⁻¹ | researchgate.net |

| ΔS | 37.8 J K⁻¹ mol⁻¹ | researchgate.net |

Data for the formation of phenylboroxine from phenylboronic acid.

Analysis of Non-Covalent Interactions and Solvation Effects on Reactivity

Non-covalent interactions and the influence of the solvent are critical for understanding the behavior of this compound in solution.

Non-Covalent Interactions:

Hydrogen Bonding: The most significant intermolecular interaction is the O-H···O hydrogen bond, which leads to the formation of stable dimers in both the solid state and in non-polar solvents. researchgate.netnih.gov

π-hole Interactions: The boron atom in a planar trigonal boronic acid is electron-deficient and can act as a Lewis acid, creating a region of positive electrostatic potential above and below the molecular plane, known as a π-hole. nih.govmdpi.com This region can interact favorably with nucleophiles or anions.

π-π Stacking: The biphenyl scaffold allows for potential intramolecular or intermolecular π-π stacking interactions, which can influence conformation and crystal packing.

Solvation Effects: Solvation has a profound impact on both the structure and reactivity of boronic acids. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. Studies have shown that the stabilization of the charged boronate anion (formed upon deprotonation) by polar solvents is a dominant factor in determining the pKa of the boronic acid. nih.govsemanticscholar.org This differential solvation between the neutral acid and the anionic conjugate base can sometimes mask the intrinsic electronic effects of substituents, explaining why the acidity of substituted arylboronic acids does not always follow a simple linear free-energy relationship. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap) provide insights into the electronic properties and kinetic stability of a molecule. malayajournal.org

DFT calculations are commonly used to determine these properties. For a molecule like this compound, the FMOs are generally characterized as follows:

HOMO: The HOMO is typically a π-orbital with electron density distributed across the biphenyl aromatic system. This orbital acts as the primary electron donor in reactions with electrophiles.

LUMO: The LUMO is often characterized by significant contribution from the empty pz-orbital on the boron atom. This makes the boron center the primary site for nucleophilic attack. lodz.pl

The electron-withdrawing -CF₃ group is expected to lower the energy of both the HOMO and the LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.govpmf.unsa.ba

Computational studies on the closely related 3,5-Bis(trifluoromethyl)phenylboronic acid provide an excellent model for the expected electronic properties.

| Molecular Orbital | Energy (eV) |

| HOMO | -0.357 |

| LUMO | -0.192 |

| HOMO-LUMO Gap (ΔE) | 0.165 |

Calculated energies for 3,5-Bis(trifluoromethyl)phenylboronic acid using DFT (B3LYP/6-311G(d,p)). Data sourced from ijltet.org.

This small energy gap suggests that such molecules can be highly reactive and possess interesting electronic properties. ijltet.org The analysis of these frontier orbitals is crucial for predicting the regioselectivity and feasibility of various chemical transformations.

Structural Elucidation Techniques for Advanced Research

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful biophysical method for determining the precise arrangement of atoms within a crystalline solid. ufl.edulibretexts.org This technique provides detailed three-dimensional coordinates of each atom by analyzing the diffraction pattern of an X-ray beam scattered by the ordered atomic lattice of a single crystal. ufl.edulibretexts.org

For arylboronic acids, single-crystal X-ray diffraction analysis reveals key structural features. In the solid state, these molecules typically form hydrogen-bonded dimers. nih.govresearchgate.net Studies on analogous compounds, such as ortho- and para-(trifluoromethoxy)phenylboronic acids, have confirmed the formation of these dimeric structures through intermolecular hydrogen bonds between the boronic acid groups. nih.gov The conformation of these molecules, including the twist angle of the boronic acid group relative to the aromatic ring, is a critical parameter determined by this method. nih.gov For instance, in some fluorosubstituted phenylboronic acids, the boronic groups are twisted from the aromatic ring plane to avoid steric repulsion. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F, ¹¹B, ¹³C NMR for structural confirmation and mechanistic studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of 3'-Trifluoromethylbiphenyl-4-boronic acid in solution. Multinuclear NMR experiments provide detailed information about the chemical environment of specific atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and offers a wide range of chemical shifts, making it excellent for identifying fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in sharp signals and high receptivity. wikipedia.org For the trifluoromethyl (CF₃) group in this compound, a characteristic signal would be expected in the ¹⁹F NMR spectrum. The chemical shift for CF₃ groups typically appears in a range of -50 to -70 ppm. wikipedia.org Long-range couplings between fluorine and protons (¹H-¹⁹F) are common and can provide additional structural information. wikipedia.org

¹¹B NMR Spectroscopy: Boron-11 NMR is used to probe the environment of the boron atom. blogspot.com Boron has two NMR-active isotopes, ¹¹B (spin 3/2, 80.1% natural abundance) and ¹⁰B (spin 3, 19.9% abundance), with ¹¹B being the more sensitive and commonly used nucleus. nsf.govnih.gov The chemical shift in ¹¹B NMR is highly dependent on the hybridization state of the boron atom. nsf.gov For tricoordinate (sp²) boronic acids like this compound, the ¹¹B chemical shift is typically observed in the range of 26 to 31 ppm. nih.gov The addition of a Lewis base to the empty p-orbital of the boron atom results in a tetrahedral (sp³) species, causing a significant upfield shift in the spectrum. sdsu.edu This makes ¹¹B NMR a powerful tool for studying binding events and equilibria in solution. nsf.gov

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group introduces a characteristic quartet in the ¹³C NMR spectrum for the carbon atom of the CF₃ group, due to the large one-bond carbon-fluorine coupling constant (¹J C-F), which is typically around 255 Hz. researchgate.net The carbon atom attached directly to the boron atom (the ipso-carbon) can sometimes be difficult to detect or appear broadened due to quadrupolar relaxation effects from the adjacent boron nucleus. nih.govreddit.com The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of both the trifluoromethyl and boronic acid groups.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features and Remarks |

|---|---|---|

| ¹⁹F | -50 to -70 | Single resonance for the CF₃ group. wikipedia.org |

| ¹¹B | 26 to 31 | Characteristic for sp² hybridized boronic acids. nih.gov Shift is sensitive to coordination changes. sdsu.edu |

| ¹³C | ~120-140 (aromatic), ~125 (CF₃ quartet) | Aromatic signals influenced by substituents. CF₃ carbon appears as a quartet due to ¹J C-F coupling. researchgate.net The C-B signal may be broad. reddit.com |

Mass Spectrometry for Molecular Formula Validation

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound, thereby validating its molecular formula. libretexts.orglibretexts.org For this compound (C₁₃H₁₀BF₃O₂), the exact mass can be calculated and compared with the experimentally determined mass-to-charge ratio (m/z) for high-resolution mass spectrometry (HRMS).

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate and form cyclic anhydrides known as boroxines, or to form solvent adducts and dimers. rsc.orgresearchgate.net Techniques like electrospray ionization (ESI) are often employed, and optimized conditions are necessary to minimize the formation of these complicating ions. rsc.org An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) method has been developed for the high-throughput analysis of a broad range of boronic acids without prior derivatization. rsc.org

The molecular formula is determined by calculating the empirical formula from elemental analysis and then using the molecular weight from mass spectrometry to find the true molecular formula. libretexts.orglibretexts.org

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀BF₃O₂ |

| Calculated Molar Mass | 266.02 g/mol |

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches in Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including arylboronic acids. Future research efforts are expected to focus on developing more environmentally benign methods for the synthesis of 3'-Trifluoromethylbiphenyl-4-boronic acid and its use in catalytic processes. Key areas of interest include the use of water as a solvent, which is a sustainable and safe alternative to volatile organic solvents. rsc.org The development of micellar catalysis, where surfactants create nanoreactors in water, can enhance the solubility of organic compounds and facilitate high reaction rates and selectivity. rsc.org

Another significant direction is the adoption of photochemical processes, which can often be conducted under milder conditions than traditional thermal reactions. nih.gov For catalysis, the development of recyclable, heterogeneous catalysts is a major goal. Research into fluorous sulfur-containing boronic acid catalysts that can be easily recovered and reused demonstrates a move towards minimizing waste and improving the atom economy of reactions like dehydrative amidation. nih.gov The ultimate degradation of boronic acids to boric acid, a relatively non-toxic compound, is an inherently "green" feature that will continue to be leveraged. nih.gov

Flow Chemistry and Continuous Processing for Boronic Acid Transformations

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering significant advantages in safety, efficiency, and scalability. This technology is particularly well-suited for the synthesis of boronic acids, which can involve highly reactive organolithium intermediates. organic-chemistry.org Continuous flow setups allow for precise control over reaction parameters such as temperature and mixing, with very short residence times—sometimes less than a second—which can suppress side reactions and improve yields. organic-chemistry.orgccspublishing.org.cn

The synthesis of arylboronic acids via halogen-lithium exchange and subsequent borylation is a process that benefits immensely from flow chemistry. organic-chemistry.org This approach mitigates the risks associated with large-scale organolithium chemistry and allows for rapid, high-throughput production. organic-chemistry.org The application of these established flow protocols is a logical future step for the industrial-scale synthesis of this compound, enabling safer and more cost-effective manufacturing.

| Aryl Bromide Substrate | Reaction Time | Throughput | Yield | Reference |

|---|---|---|---|---|

| General Electron-Rich/Poor Aryl Bromides | < 1 second | ~60 g/h | High | organic-chemistry.org |

| Precursor for 2-[3-(trifluoromethyl)phenyl]malonic acid | 18 minutes (overall) | N/A | 73.38% (overall) | ccspublishing.org.cn |

Integration with Emerging Catalytic Systems (e.g., electrochemistry, biocatalysis)

The integration of boronic acid chemistry with novel catalytic systems like electrochemistry and biocatalysis is a burgeoning field of research. Electrochemistry offers a sustainable alternative to traditional chemical oxidants and reductants, using electricity to drive reactions. beilstein-journals.org Recent studies have demonstrated the electrochemical synthesis of allenyl boronic esters and γ-fluoroallyl boronates, highlighting the potential for developing electrosynthetic routes to complex molecules like this compound. researchgate.net This approach avoids hazardous reagents and can often be scaled up in continuous flow reactors, merging two advanced technologies. beilstein-journals.orgresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. While the direct enzymatic synthesis of a complex molecule like this compound is a long-term goal, research into "fluorine biocatalysis" is laying the groundwork. nih.gov This field aims to expand the substrate scope of existing enzymes and engineer new biosynthetic pathways to accept fluorinated precursors for producing novel bioactive molecules. nih.gov Furthermore, advances in organocatalysis have enabled the asymmetric synthesis of chiral α-trifluoromethyl boronic acids, which are valuable building blocks for pharmaceuticals. nih.govresearchgate.netacs.orgdigitellinc.com These catalyst-based approaches could be adapted in the future for stereoselective transformations involving this compound or its derivatives.

Exploration of Novel Bond-Forming Reactions Beyond Cross-Coupling

While the Suzuki-Miyaura reaction is the most common application for arylboronic acids, their reactivity extends to a variety of other important bond-forming reactions. Future research will likely see this compound employed in these less conventional, yet highly valuable, transformations.

Examples of such reactions where precursors like 3-(Trifluoromethyl)phenylboronic acid are already used include:

Petasis (borono-Mannich) reactions: A three-component reaction between an amine, a carbonyl compound, and a vinyl- or arylboronic acid to form substituted amines. sigmaaldrich.com

Rhodium-catalyzed addition reactions: The addition of arylboronic acids to aldehydes, ketones, and alkenes. sigmaaldrich.com

Chan-Lam coupling: A copper-mediated reaction to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which is complementary to the C-C bonds formed in Suzuki couplings.

Furthermore, emerging research is focused on transition-metal-free C-C bond-forming reactions, such as conjugate additions to α,β-unsaturated ketones, which reduces reliance on expensive and potentially toxic heavy metals. rsc.orgrsc.org The development of novel transformations like copper-mediated trifluoromethyltelluration of boronic acids also demonstrates the ongoing expansion of the synthetic toolkit available for this class of compounds. nih.gov

Development of Boronic Acid-Based Catalysts for Challenging Transformations

A particularly exciting and sustainable research direction is the use of arylboronic acids themselves as organocatalysts. Arylboronic acids bearing electron-withdrawing groups, such as trifluoromethyl or trifluorophenyl moieties, have proven to be highly efficient catalysts for dehydrative condensation reactions, particularly the formation of amides from carboxylic acids and amines. nih.govorgsyn.org This catalytic activity stems from the Lewis acidity of the boron center, which is enhanced by the electron-withdrawing substituents. nih.gov

The 3'-trifluoromethyl group on this compound makes it a prime candidate for development as a catalyst for such challenging transformations. These reactions proceed under mild conditions and avoid the use of stoichiometric coupling reagents, leading to higher atom economy and less waste. nih.gov Research in this area could lead to the development of recyclable, fluorous-tagged versions of the catalyst, further enhancing its green credentials. nih.gov

| Carboxylic Acid | Amine | Catalyst (mol%) | Yield | Reference |

|---|---|---|---|---|

| 4-Phenylbutyric acid | Benzylamine | (3,4,5-Trifluorophenyl)boronic acid (1 mol%) | 94-95% | orgsyn.org |

| 1-Adamantanecarboxylic acid | Benzylamine | (3,4,5-Trifluorophenyl)boronic acid (1 mol%) | 94% | orgsyn.org |

| Benzoic acid | Aniline | (3,4,5-Trifluorophenyl)boronic acid (1 mol%) | 85% | orgsyn.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3'-Trifluoromethylbiphenyl-4-boronic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a trifluoromethyl-substituted aryl halide reacts with a boronic acid pinacol ester. Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for enhanced stability in trifluoromethyl reactions .

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and decomposition risks .

- Solvent choice : Use THF or DMF for solubility of boronic acids and aryl halides .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry and trifluoromethyl group integration. The boronic acid proton appears as a broad peak at δ 6–8 ppm .

- ¹¹B NMR : Detects the boronic acid moiety (δ 25–35 ppm) and monitors hydrolysis to boroxines .

- FT-IR : B-O stretching (~1340 cm⁻¹) and aromatic C-F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Q. How does the trifluoromethyl group affect solubility and stability in aqueous environments?

- Methodological Answer :

- The trifluoromethyl group increases hydrophobicity, reducing aqueous solubility. Stability in water can be assessed via:

- pH-dependent studies : Boronic acids form boronate esters at pH > 8, enhancing solubility .

- Hydrolysis kinetics : Monitor by ¹¹B NMR to quantify boroxine formation under varying pH .

- Use co-solvents (e.g., DMSO) or micellar systems to improve solubility for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The boronic acid’s electron-deficient aryl ring (due to -CF₃) accelerates transmetallation in Suzuki-Miyaura couplings. Key studies include:

- Kinetic profiling : Compare coupling rates with non-fluorinated analogs using pseudo-first-order kinetics .

- DFT calculations : Model transition states to predict regioselectivity with different aryl partners .

- Side reactions : Trifluoromethyl groups may sterically hinder coupling; use bulky ligands (e.g., SPhos) to mitigate .

Q. How can researchers investigate its enzyme inhibition potential, particularly against serine proteases?

- Methodological Answer :

- Enzyme kinetics : Measure IC₅₀ via fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC for trypsin-like proteases). The boronic acid forms reversible tetrahedral adducts with active-site serine .

- Structural studies : Co-crystallization with target enzymes (e.g., proteasome) to resolve binding modes via X-ray crystallography .

- Competitive assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) .

Q. What strategies enable the integration of this compound into glucose-responsive hydrogels for biomedical applications?

- Methodological Answer :

- Hydrogel design : Co-polymerize with acrylamide monomers, leveraging boronic acid-diol interactions with glucose .

- Swelling studies : Measure hydrogel volume changes under glucose gradients (0–20 mM) to assess responsiveness .

- In vitro release : Load insulin and monitor release kinetics via HPLC under simulated physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.